molecular formula C7H13BrN4O3S B6628492 5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide

5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide

Cat. No.: B6628492
M. Wt: 313.17 g/mol
InChI Key: FFWVYAYMKMPPMV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide involves its ability to bind to a specific site on the enzyme, inhibiting its activity. This inhibition leads to a decrease in the production of a specific metabolite, which has downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal effects on cellular viability and does not induce significant changes in gene expression. However, it has been shown to have a significant impact on cellular metabolism and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide in lab experiments is its specificity for a particular enzyme, which allows for targeted inhibition of its activity. However, its limitations include its potential off-target effects and the need for further optimization to improve its potency and selectivity.

Future Directions

For research on 5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide include the development of more potent and selective analogs, the exploration of its potential use in drug discovery, and the investigation of its effects on various cellular processes. Additionally, the use of this compound in animal models may provide further insight into its potential therapeutic applications.
In conclusion, this compound is a promising compound with potential applications in chemical biology research. Its unique properties and mechanism of action make it a valuable tool for studying specific enzymes and cellular processes. Further research is needed to optimize its potency and selectivity and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide involves the reaction of 5-bromo-1H-1,2,3-triazole-4-carboxamide with (2S)-2-amino-1-butanol in the presence of sulfur trioxide-trimethylamine complex. The resulting product is then treated with sulfamic acid to form the final compound.

Scientific Research Applications

5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide has been extensively studied for its potential use as a tool in chemical biology research. It has been used as a probe to study the function of a specific enzyme in cells and has shown promising results in inhibiting the activity of this enzyme.

Properties

IUPAC Name

5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN4O3S/c1-3-5(4-13)10-16(14,15)7-6(8)9-11-12(7)2/h5,10,13H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWVYAYMKMPPMV-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(N=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NS(=O)(=O)C1=C(N=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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